

2-Thiopheneacetonitrile molecular structure and IUPAC name

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Compound of Interest

Compound Name: 2-Thiopheneacetonitrile

Cat. No.: B147512

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An In-depth Technical Guide to 2-Thiopheneacetonitrile

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Thiopheneacetonitrile**, tailored for researchers, scientists, and professionals in drug development. **2-Thiopheneacetonitrile** is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals, including antispasmodics and antibiotics like cephalothin.[1]

Molecular Structure and Nomenclature

2-Thiopheneacetonitrile, also known as 2-thienylacetonitrile, is an organic compound featuring a thiophene ring substituted at the 2-position with a cyanomethyl (-CH₂CN) group.[2] [3] The structure consists of a five-membered aromatic heterocycle containing one sulfur atom, attached to an acetonitrile moiety.

IUPAC Name: (Thiophen-2-yl)acetonitrile[2] Synonyms: 2-Thienylacetonitrile[3]

The definitive structural and molecular identifiers are summarized in the table below.

Identifier	Value
CAS Number	20893-30-5[3][4]
Molecular Formula	C ₆ H ₅ NS[3][4]
Molecular Weight	123.18 g/mol [3][4]
SMILES String	N#CCc1cccs1
InChI Key	CLSHQIDDCJTHAJ-UHFFFAOYSA-N

Physicochemical Properties

2-Thiopheneacetonitrile is a liquid at room temperature.[4] Its key physical and chemical properties are compiled from various sources and presented below for easy reference.

Property	Value
Appearance	Liquid[4]
Density	1.157 g/mL at 25 °C[2]
Boiling Point	235-238 °C at 760 mmHg[2] 115-120 °C at 22 mmHg[2]
Melting Point	-5 °C[5]
Flash Point	102 °C (215.6 °F) - closed cup
Refractive Index (n _{20/D})	1.542[2]
LogP	1.13[5]

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Thiopheneacetonitrile**. While raw spectral data is not provided, typical spectral features can be inferred from its structure, and sources indicate the availability of various spectra.[6]

Spectroscopy Type	Expected Features
^1H NMR	Protons on the thiophene ring are expected in the aromatic region (~6.8-7.2 ppm). The methylene ($-\text{CH}_2-$) protons adjacent to the nitrile and thiophene ring would appear as a singlet in the aliphatic region (~3.8 ppm).[7]
^{13}C NMR	Signals corresponding to the nitrile carbon, the methylene carbon, and the four unique carbons of the thiophene ring are expected.
FT-IR	A sharp, medium-intensity absorption band characteristic of the nitrile group ($\text{C}\equiv\text{N}$ stretch) is expected around 2250 cm^{-1} . Bands corresponding to C-H stretching of the aromatic thiophene ring and the aliphatic methylene group, as well as C=C stretching within the ring, would also be present.[8]
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M^+) at an m/z corresponding to its molecular weight (123.18).

Experimental Protocols: Synthesis

The synthesis of **2-Thiopheneacetonitrile** is commonly achieved through a two-step process starting from thiophene. The following protocol is a representative method based on published patent literature.[1][9]

Step 1: Synthesis of 2-Chloromethylthiophene

This step involves the chloromethylation of thiophene.

- Reactants: Thiophene, paraformaldehyde, concentrated hydrochloric acid.
- Reagent: Phosphorus trichloride (used to maintain acid concentration).[1]
- Procedure:

- Thiophene, paraformaldehyde, and concentrated hydrochloric acid are combined in a reaction vessel and cooled to a low temperature.
- Phosphorus trichloride is added dropwise to the reaction mixture. Phosphorus trichloride reacts with water to generate hydrogen chloride gas, which maintains a high acid concentration and favors the formation of the desired product over the 2-hydroxymethylthiophene byproduct.^[1]
- The reaction proceeds to yield 2-chloromethylthiophene.

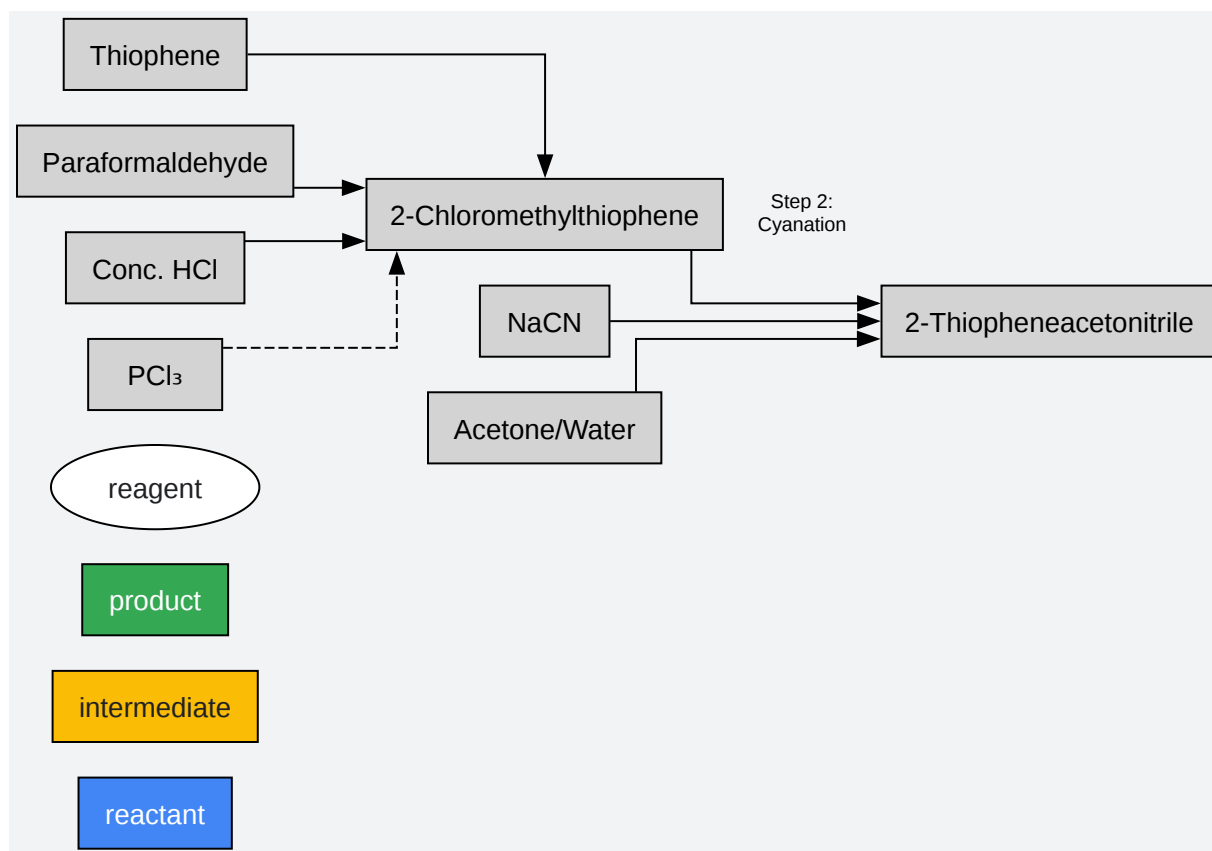
Step 2: Synthesis of 2-Thiopheneacetonitrile

This step involves the cyanation of the intermediate 2-chloromethylthiophene.

- Reactants: 2-Chloromethylthiophene (from Step 1), sodium cyanide (or trimethylsilyl cyanide).^{[1][10]}
- Solvent: A mixed solvent system, such as water and acetone, is used.^[1]
- Procedure:
 - The 2-chloromethylthiophene intermediate is dissolved in the water/acetone solvent mixture.
 - Sodium cyanide is added to the solution. The molar ratio of 2-chloromethylthiophene to sodium cyanide is typically between 1:1 and 1:1.5.^[1]
 - The reaction mixture is heated to a temperature between 50-80 °C and maintained for 3-6 hours.^[1]
 - Upon completion, the reaction yields the target product, **2-Thiopheneacetonitrile**. The product is then isolated and purified using standard laboratory techniques such as extraction and distillation.

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol is depicted in the following diagram.



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Caption: Synthesis workflow for **2-Thiopheneacetonitrile**.

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